3-((3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

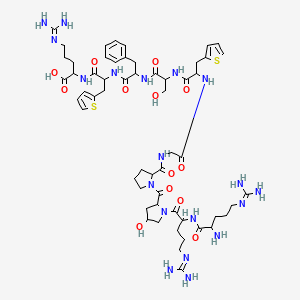

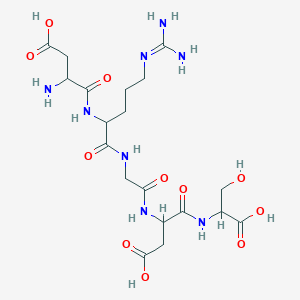

3-((3S,4R)-4-(4-フルオロフェニル)ピロリジン-3-イル)-1H-ピラゾール二塩酸塩は、様々な科学分野で注目を集めている複雑な有機化合物です。この化合物は、ピロリジン環にフルオロフェニル基が結合し、ピラゾール部分を有する独特の構造によって特徴付けられています。二塩酸塩の形は、化合物の溶解性と安定性を向上させることが多い、2つの塩酸イオンの存在を示しています。

準備方法

合成経路と反応条件

3-((3S,4R)-4-(4-フルオロフェニル)ピロリジン-3-イル)-1H-ピラゾール二塩酸塩の合成は、通常、入手しやすい出発物質から始まる複数の手順を伴います。一般的な合成経路の1つは、次の手順を含みます。

ピロリジン環の形成: ピロリジン環は、適切なアミンとジハライドを含む環化反応によって合成できます。

フルオロフェニル基の導入: フルオロフェニル基は、フルオロベンゼン誘導体がピロリジン中間体と反応する求核置換反応を介して導入されます。

ピラゾール環の形成: ピラゾール環は、ヒドラジン誘導体と1,3-ジケトンを含む縮合反応によって形成されます。

最終的な組み立てと塩の形成: 最終的な化合物は、一連のカップリング反応を介して組み立てられ、その後、塩酸を添加して二塩酸塩を形成します。

工業生産方法

この化合物の工業生産には、収率と純度を高めるために上記の合成経路の最適化が含まれる場合があります。これには、高スループット反応器、結晶化やクロマトグラフィーなどの高度な精製技術、厳しい品質管理対策の使用が含まれることがよくあります。

化学反応の分析

反応の種類

3-((3S,4R)-4-(4-フルオロフェニル)ピロリジン-3-イル)-1H-ピラゾール二塩酸塩は、次のような様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実施でき、還元類似体の形成につながります。

置換: この化合物は、求核または求電子置換反応を起こすことができ、官能基が他の基に置き換えられます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、過酸化水素、およびその他の酸化剤。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤。

置換: ハロゲン化剤、求核剤、および求電子剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってヒドロキシル化またはカルボキシル化誘導体が生成される場合がありますが、還元によってアミンまたはアルカン誘導体が生成される場合があります。

科学研究の応用

3-((3S,4R)-4-(4-フルオロフェニル)ピロリジン-3-イル)-1H-ピラゾール二塩酸塩は、次のような幅広い科学研究の応用を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。

生物学: 酵素阻害や受容体結合など、潜在的な生物学的活性について研究されています。

医学: 抗炎症、鎮痛、抗癌などの潜在的な治療効果について調査されています。

産業: その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に利用されています。

科学的研究の応用

3-((3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

3-((3S,4R)-4-(4-フルオロフェニル)ピロリジン-3-イル)-1H-ピラゾール二塩酸塩の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。たとえば、炎症性経路に関与する特定の酵素を阻害し、炎症と痛みを軽減する可能性があります。

類似の化合物との比較

類似の化合物

4-(4-フルオロフェニル)ピロリジン: ピラゾール部分を欠いているフルオロフェニル-ピロリジン構造を共有しています。

1H-ピラゾール: ピラゾール環を含んでいますが、フルオロフェニル-ピロリジン構造は欠いています。

4-フルオロフェニルヒドラジン: フルオロフェニル基とヒドラジン部分を有していますが、ピロリジン環とピラゾール環は欠いています。

独自性

3-((3S,4R)-4-(4-フルオロフェニル)ピロリジン-3-イル)-1H-ピラゾール二塩酸塩は、フルオロフェニル、ピロリジン、ピラゾールの構造の組み合わせにより、ユニークです。このユニークな組み合わせにより、明確な化学的および生物学的特性が与えられ、様々な研究や産業用途にとって貴重な化合物となっています。

類似化合物との比較

Similar Compounds

4-(4-Fluorophenyl)pyrrolidine: Shares the fluorophenyl-pyrrolidine structure but lacks the pyrazole moiety.

1H-Pyrazole: Contains the pyrazole ring but lacks the fluorophenyl-pyrrolidine structure.

4-Fluorophenylhydrazine: Contains the fluorophenyl group and a hydrazine moiety but lacks the pyrrolidine and pyrazole rings.

Uniqueness

3-((3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is unique due to its combination of the fluorophenyl, pyrrolidine, and pyrazole structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

特性

IUPAC Name |

5-[4-(4-fluorophenyl)pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3.2ClH/c14-10-3-1-9(2-4-10)11-7-15-8-12(11)13-5-6-16-17-13;;/h1-6,11-12,15H,7-8H2,(H,16,17);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBDZYBMPRMHFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)